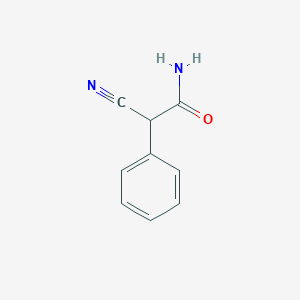

2-Cyano-2-phenylacetamide

Descripción

Significance and Research Context of Cyanoacetamide Derivatives

Cyanoacetamide and its derivatives are recognized as crucial building blocks in organic and medicinal chemistry. researchgate.nettubitak.gov.tr These compounds are characterized by a core structure containing a cyano group (-C≡N) and an acetamide (B32628) group (-CH₂C(=O)NH₂). The presence of an active methylene (B1212753) group, flanked by both the electron-withdrawing cyano and carbonyl groups, imparts a high degree of reactivity, making them versatile synthons for the synthesis of a wide array of heterocyclic compounds. researchgate.nettubitak.gov.tr

The significance of the cyanoacetamide scaffold in academic research is vast. researchgate.net It serves as a key intermediate in the chemical industry for producing medicines, agrochemicals, and dyes. researchgate.net Researchers extensively utilize cyanoacetamide derivatives as precursors in multicomponent reactions (MCRs), which are efficient chemical processes that combine three or more reactants in a single step to form a complex product. researchgate.netnih.govacs.org Notable examples include the Gewald three-component reaction for synthesizing 2-aminothiophenes and the Hantzsch pyridine (B92270) synthesis. researchgate.netnih.gov These reaction pathways are fundamental in combinatorial chemistry and drug discovery, allowing for the rapid generation of diverse molecular libraries. nih.govacs.org

The heterocyclic systems synthesized from cyanoacetamide derivatives, such as pyridines, pyrimidines, thiazoles, and quinolines, are of immense interest due to their wide spectrum of biological activities. evitachem.comekb.eg The adaptability of the cyanoacetamide moiety allows chemists to systematically modify molecular structures to explore structure-activity relationships. researchgate.net

Historical Perspective on the Study of 2-Cyano-2-phenylacetamide

While the broader class of cyanoacetamides has a long history, specific research focusing on this compound and its N-substituted analogues has evolved with the progression of synthetic methodologies and analytical techniques. Early methods for preparing N-aryl cyanoacetamides often involved the straightforward, solvent-free fusion of an arylamine with ethyl cyanoacetate (B8463686) at high temperatures. tubitak.gov.tr

A significant area of research has been the use of N-phenylacetamide derivatives as starting materials for more complex molecules. For instance, studies have detailed the synthesis of various heterocyclic compounds by reacting N-(4-substitutedphenyl)-2-cyanoacetamide with different reagents to produce derivatives like hydroxyimino compounds, benzothiazoles, and dihydropyridines. ekb.eg The reactivity of the core structure has been systematically explored, such as its reaction with aryl diazonium salts, bromine, and aromatic aldehydes. researchgate.net

More recent research continues to build on this foundation, exploring new catalytic methods and reaction conditions. For example, the use of trimethylaluminum (B3029685) (AlMe₃) as a catalyst for the selective amidation of methyl-2-(2-cyanophenyl)acetates has been investigated to produce 2-(2-cyanophenyl)-N-phenylacetamide derivatives in good yields. lookchem.com Structural studies, such as the X-ray crystallography of related compounds like (R)-2-Cyano-N-(1-phenylethyl)acetamide, provide detailed insights into their three-dimensional conformations, which is crucial for understanding their chemical behavior and potential biological interactions. researchgate.net

Scope and Research Objectives for this compound Studies

Research involving this compound and its derivatives is typically driven by several key objectives:

Development of Novel Synthetic Methodologies: A primary goal is to devise efficient and scalable methods for the synthesis of these compounds and their downstream products. researchgate.netacs.org This includes optimizing reaction conditions, exploring new catalysts, and applying green chemistry principles to make syntheses more environmentally friendly. researchgate.netgrafiati.com

Synthesis of Heterocyclic Scaffolds: The compound is a valuable precursor for creating diverse and complex heterocyclic molecules. researchgate.nettubitak.gov.tr Research focuses on using it in multicomponent reactions to build libraries of compounds like thiophenes, pyridines, and pyrimidines for further study. nih.govnih.govbeilstein-journals.org

Exploration of Chemical Reactivity: A fundamental objective is to understand the chemical properties and reactivity of the this compound core. This involves studying its behavior in various chemical transformations, such as condensations, cyclizations, and substitutions, to unlock its full synthetic potential. researchgate.netresearchgate.net

Investigation of Structure-Activity Relationships (SAR): In the context of medicinal chemistry, researchers synthesize series of related analogues to systematically investigate how structural modifications influence biological activity. lookchem.com This is crucial for optimizing lead compounds in drug discovery programs.

Materials Science Applications: The electronic properties of molecules derived from this scaffold are also of interest. For example, their incorporation into polymers can lead to new materials with specific optical or thermal properties.

The table below summarizes some of the key research findings and objectives related to this compound and its derivatives.

| Research Area | Key Findings & Objectives | Representative Reactions |

| Synthetic Methodology | Development of efficient, scalable, and environmentally friendly synthesis protocols. | Amidation of methyl cyanoacetate derivatives; Solvent-free fusion with amines. tubitak.gov.trlookchem.com |

| Heterocyclic Synthesis | Use as a versatile building block in multicomponent reactions (MCRs). | Gewald reaction (for thiophenes); Hantzsch synthesis (for pyridines). researchgate.netnih.gov |

| Medicinal Chemistry | Synthesis of analogues to discover novel compounds with potential therapeutic applications. | Synthesis of cyanopyridine and quinoline (B57606) scaffolds. lookchem.comtandfonline.comnih.gov |

| Structural Analysis | Characterization of molecular geometry and intermolecular interactions. | X-ray crystallography; NMR spectroscopy. lookchem.comresearchgate.netnih.gov |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-cyano-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-6-8(9(11)12)7-4-2-1-3-5-7/h1-5,8H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJEAUFPPXDHFCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C#N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50279128 | |

| Record name | 2-cyano-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50279128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

771-84-6 | |

| Record name | α-Cyanobenzeneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=771-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 11338 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000771846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 771-84-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11338 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-cyano-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50279128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 2 Cyano 2 Phenylacetamide

Established Synthetic Routes to 2-Cyano-2-phenylacetamide

The foundational methods for synthesizing this compound involve amidation reactions, which are a cornerstone of organic synthesis for creating the crucial amide linkage.

Amidation reactions represent the most common and direct approaches to forming the this compound scaffold. These methods typically involve the reaction of a carboxylic acid or its derivative with an amine source.

One synthetic pathway involves the reaction of phenylacetic acid with cyanamide (B42294). This process typically requires heating the reactants in the presence of a dehydrating agent, such as phosphorus pentoxide, to facilitate the formation of the amide bond by removing water. smolecule.com

A related method utilizes a more reactive carboxylic acid derivative, phenylacetyl chloride. smolecule.com This substance is reacted with cyanamide in an inert solvent, such as dichloromethane. The reaction is followed by treatment with water to yield 2-Cyano-N-phenylacetamide. smolecule.com

A series of novel 2-(2-cyanophenyl)-N-phenylacetamide derivatives can be synthesized through the selective amidation of methyl-2-(2-cyanophenyl)acetates. researchgate.net This reaction employs trimethylaluminum (B3029685) (AlMe3) as a catalyst, which effectively promotes the amidation over the potential side reaction of amidine formation, leading to good yields of the desired products. researchgate.net The resulting derivatives are typically characterized using spectroscopic techniques such as ¹H NMR, ¹³C NMR, FTIR, and HRMS. researchgate.net

A widely used approach for synthesizing N-substituted-2-cyanoacetamide derivatives involves the direct reaction of substituted anilines with ethyl cyanoacetate (B8463686). researchgate.netresearchgate.net The reaction is typically carried out by refluxing the aniline (B41778) and ethyl cyanoacetate at high temperatures for a period of a few hours, resulting in good yields of the target N-alkylated-2-cyanoacetamide derivatives. researchgate.net Industrial-scale processes may employ temperatures between 170-200°C. google.com This method's versatility allows for the creation of a library of derivatives by varying the substituents on the aniline starting material.

Table 1: Synthesis of N-alkylated-2-cyanoacetamide derivatives from substituted anilines and ethyl cyanoacetate.

| Substituted Aniline | Product | Yield (%) | Reference |

|---|---|---|---|

| Aniline | 2-Cyano-N-phenylacetamide | 89% | google.com |

| 4-Chloroaniline | 2-Cyano-N-(4-chlorophenyl)acetamide | Not Specified | google.com |

| 3,4-Dichloroaniline | N-(3,4-dichlorophenyl)-2-cyanoacetamide | 53% | researchgate.net |

The formation of the amide bond is a fundamental transformation in organic and medicinal chemistry, most notably in the synthesis of peptides. nih.govresearchgate.net The synthesis of this compound itself is an application of amide bond formation chemistry. arkat-usa.org While various catalytic methods exist for direct amidation between carboxylic acids and amines, the specific use of this compound as a building block or reagent in broader, multi-step peptide synthesis is not extensively detailed in the literature. catalyticamidation.info The primary focus remains on its synthesis via these fundamental amide-forming reactions rather than its application as a coupling reagent or amino acid surrogate in the construction of larger peptides. nih.govresearchgate.netluxembourg-bio.com

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. It involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, which is a compound possessing a CH2 group flanked by two electron-withdrawing groups, in the presence of a basic catalyst. this compound serves as an active methylene compound in these reactions, where its methylene group is activated by the adjacent cyano (-CN) and acetamide (B32628) (-CONH2) groups.

In a typical Knoevenagel condensation, this compound reacts with various aromatic and aliphatic aldehydes. The reaction is generally catalyzed by a weak base, such as an amine or its salt. The process begins with the deprotonation of the active methylene group of this compound by the basic catalyst, forming a carbanion. scielo.org.mx This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This nucleophilic addition leads to the formation of a β-hydroxy carbonyl intermediate, which subsequently undergoes dehydration.

The reaction's versatility allows for the use of a wide range of substituted aldehydes, including those with electron-donating or electron-withdrawing groups on an aromatic ring. researchgate.net This adaptability makes the Knoevenagel condensation a valuable method for generating molecular diversity.

Table 1: Examples of Aldehydes in Knoevenagel Condensation

| Aldehyde Reactant | Catalyst Example | Resulting Product Type |

| Benzaldehyde | Piperidine (B6355638) | 2-Cyano-3-phenyl-2-propenamide derivative |

| 4-Chlorobenzaldehyde | DIPEAc | 2-Cyano-3-(4-chlorophenyl)-2-propenamide derivative |

| 4-Methoxybenzaldehyde | Ammonium Acetate | 2-Cyano-3-(4-methoxyphenyl)-2-propenamide derivative |

| Heteroaromatic Aldehydes | Various bases | 2-Cyano-3-(heteroaryl)-2-propenamide derivative |

A defining characteristic of the Knoevenagel condensation is the subsequent dehydration of the initial aldol-type adduct, which typically occurs spontaneously under the reaction conditions. This elimination of a water molecule results in the formation of a new carbon-carbon double bond conjugated with the electron-withdrawing groups. When this compound is the active methylene reactant, the final products are α,β-unsaturated cyanoacrylamides. nih.gov

These products are characterized by the C=C double bond at the α and β positions relative to the carbonyl group of the amide. The geometry of the newly formed double bond is predominantly the E-isomer. researchgate.net The presence of conjugated systems of double bonds and electron-withdrawing groups makes these molecules valuable intermediates for further synthetic transformations. rsc.orgresearchgate.net

Other Synthetic Pathways

The functional groups within this compound, namely the cyano and amide moieties, can undergo hydrolysis, often under acidic conditions. acs.orgacs.org This process can be a prelude to intramolecular cyclization, leading to the formation of various heterocyclic frameworks. For instance, acid-induced hydrolysis can convert the cyano group into a carboxylic acid or an amide, which can then react with other parts of the molecule or with co-reactants to form cyclic structures. This one-pot hydrolysis and cyclocondensation protocol is an efficient method for synthesizing heterocyclic compounds. acs.org

Due to its multiple reactive sites, this compound is a versatile building block for the synthesis of a wide array of organic compounds, particularly nitrogen-containing heterocycles. researchgate.net The active methylene group, the cyano group, and the amide group can all participate in various reactions. researchgate.net

This compound is a key precursor for synthesizing pharmacologically active molecules such as pyridone derivatives. researchgate.netsciforum.net For example, it can be reacted with diketones or other bifunctional reagents to construct six-membered heterocyclic rings. sciforum.net The reactivity of cyanoacetamides allows them to be used in multi-component reactions, where several starting materials combine in a single step to form complex products, which is an efficient and environmentally friendly synthetic strategy. researchgate.net

Table 2: Heterocyclic Systems Synthesized from Cyanoacetamide Precursors

| Reactant(s) | Resulting Heterocycle | Reaction Type |

| Acetylacetone | 3-Cyano-2-pyridone | Condensation/Cyclization |

| Aromatic Aldehydes, Malononitrile (B47326) | Dihydropyridine | Multi-component reaction |

| Enaminonitriles | 3-Cyano-2-pyridone | Addition/Cyclization |

Enaminones are valuable intermediates in organic synthesis, characterized by a β-amino-α,β-unsaturated carbonyl moiety. organic-chemistry.org this compound can react with enaminone-based precursors in cyclocondensation reactions to yield various heterocyclic systems. The enaminone provides a reactive electrophilic-nucleophilic framework that complements the functionalities of the cyanoacetamide derivative. The reactivity of enaminones towards nucleophiles is a well-studied area, making them suitable partners for building complex molecular architectures. researchgate.net These reactions often proceed via a Michael addition of the active methylene group of the cyanoacetamide to the enaminone, followed by an intramolecular cyclization and elimination step, leading to highly substituted pyridines or other related heterocycles.

Multi-component Reactions Leading to Structurally Novel Products

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules in a single step from three or more starting materials. 2-Cyano-N-phenylacetamide derivatives have been effectively utilized in such reactions to generate structurally novel products. For instance, a three-component reaction involving 2-(4-formylphenoxy)-N-(aryl)acetamides, malononitrile, and an active methylene reagent like dimedone, 4-hydroxycoumarin, or 3H-pyrazol-3-one, has been employed to synthesize novel fused 4H-pyrans. arkat-usa.org This methodology highlights the utility of MCRs in creating diverse heterocyclic scaffolds incorporating the 2-phenoxy-N-phenylacetamide moiety. arkat-usa.org

The general scheme for these reactions involves the initial Knoevenagel condensation of the aldehyde with malononitrile, followed by a Michael addition of the active methylene compound to the resulting α,β-unsaturated nitrile, and subsequent cyclization to afford the final heterocyclic product.

Table 1: Examples of Fused 4H-Pyrans Synthesized via Multi-component Reactions

| Aldehyde Precursor | Active Methylene Reagent | Resulting Heterocyclic Scaffold |

|---|---|---|

| 2-(4-formylphenoxy)-N-phenylacetamide | Dimedone | 2-amino-3-cyano-4H-chromene |

| 2-(4-formylphenoxy)-N-phenylacetamide | 4-Hydroxycoumarin | 2-amino-3-cyanopyrano[3,2-c]chromene |

| 2-(4-formylphenoxy)-N-phenylacetamide | 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | 6-amino-5-cyano-1,4-dihydropyrano[2,3-c]pyrazole |

This table illustrates the variety of heterocyclic systems accessible through multi-component reactions starting from derivatives of 2-phenylacetamide.

Alkylation of N-substituted 2-phenylacetamides

The alkylation of N-substituted 2-phenylacetamides is a fundamental transformation that can occur at the nitrogen, α-carbon, or oxygen atom of the amide group, leading to N-, C-, or O-alkylation products, respectively. The outcome of the reaction is highly dependent on the reaction conditions, including the base, solvent, temperature, and the nature of the alkylating agent. researchgate.netsemanticscholar.orgresearchgate.netsemanticscholar.org

Under basic conditions, an anion is formed which can exist in resonance, allowing for attack by an alkyl halide at different positions. semanticscholar.org Studies on the benzylation of N-(4-nitrophenyl)-2-phenylacetamide with benzyl (B1604629) chloride in the presence of powdered potassium hydroxide (B78521) have been conducted to investigate the reactivity and orientation of the reaction. semanticscholar.org The use of phase-transfer catalysts has also been explored to improve reaction efficiency and selectivity. researchgate.netsemanticscholar.org Generally, N-alkylation is the major product observed under basic conditions, and in some cases, it can be obtained with high selectivity and in quantitative yields. researchgate.netresearchgate.net

The choice of alkylating agent also influences the product distribution. For example, alkylation with methyl and ethyl iodide under neutral conditions often yields a mixture of O- and N-alkylated products, making it less synthetically useful from a preparative standpoint. semanticscholar.org In contrast, stronger alkylating agents like methyl trifluoromethanesulfonate (B1224126) can lead to selective O-alkylation. semanticscholar.org

Advanced Synthetic Modifications and Derivatization Strategies

Building upon the fundamental reactivity of this compound, researchers have developed advanced strategies to synthesize a wide range of derivatives with tailored properties. These methods include the synthesis of substituted analogs, selective functional group transformations, and the construction of hybrid molecules and complex heterocyclic systems.

Synthesis of Substituted 2-Cyano-N-phenylacetamide Derivatives

The synthesis of substituted 2-Cyano-N-phenylacetamide derivatives is often achieved through the reaction of a substituted aniline with an appropriate cyanoacetic acid derivative, such as ethyl cyanoacetate. chemicalbook.comresearchgate.net This straightforward amidation reaction allows for the introduction of various substituents on the N-phenyl ring, thereby enabling the fine-tuning of the molecule's properties. For example, 2-Cyano-N-(2,6-dimethyl-phenyl)-acetamide has been synthesized by reacting 2,6-dimethylaniline (B139824) with ethyl cyanoacetate in DMF under reflux conditions. chemicalbook.com The reaction of various aromatic amines with ethyl cyanoacetate under solvent-free conditions has also been reported as a method to prepare a series of 2-cyano-N-phenylacetamides. researchgate.net

Selective Amidation Techniques

Selective amidation is a crucial strategy for synthesizing 2-Cyano-N-phenylacetamide derivatives, particularly when other reactive functional groups are present. One notable method involves the selective amidation of methyl-2-(2-cyanophenyl)acetates using trimethylaluminum (AlMe3) as a catalyst. researchgate.net This approach allows for the formation of the desired amide bond in good yields while avoiding the competing formation of amidines. researchgate.net This selectivity is critical for the synthesis of complex molecules where multiple reaction pathways are possible.

Hybrid Compound Design and Synthesis (e.g., Indomethacin (B1671933) and Paracetamol Fragments)

A modern drug design strategy involves the creation of hybrid molecules that combine structural fragments from different known drugs to achieve improved or novel pharmacological profiles. An example of this approach is the design and synthesis of (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide, a hybrid compound derived from fragments of indomethacin (an indole-acetic acid derivative) and paracetamol (N-phenylacetamide). nih.govnih.gov

The synthesis of this hybrid molecule involves a two-step process. First, an amidation reaction between a substituted aniline and ethyl 2-cyanoacetate is performed to generate a 2-cyano-N-phenylacetamide intermediate. nih.govnih.gov This is followed by a Knoevenagel condensation with indole-3-carboxaldehyde (B46971) to yield the final hybrid compound. nih.govnih.gov This strategy demonstrates the utility of 2-cyano-N-phenylacetamide as a scaffold for creating novel molecules with potential therapeutic applications.

Heterocyclic Synthesis Utilizing 2-Cyano-N-arylacetamide

2-Cyano-N-arylacetamides are versatile synthons for the synthesis of a wide variety of heterocyclic compounds. researchgate.netekb.egekb.eg The presence of the active methylene group, the cyano group, and the amide functionality allows for reactions with various bidentate reagents to form rings of different sizes and functionalities. researchgate.net These reactions often proceed through condensation, cyclization, or cycloaddition pathways.

For example, N-(4-substitutedphenyl)-2-cyanoacetamide has been used as a starting material for the synthesis of diverse heterocycles, including:

Table 2: Heterocycles Synthesized from 2-Cyano-N-arylacetamides

| Reagent | Resulting Heterocycle |

|---|---|

| Sodium nitrite/Acetic acid | Hydroxyimino derivative |

| Salicylaldehyde | 2-Iminochromene-3-carboxamide |

| Thioglycolic acid | 4-Hydroxythiazol-2-yl)acetamide |

| Benzylidene malononitrile | 1,4-Dihydropyridine-3,5-dicarbonitrile |

This table showcases the diverse range of heterocyclic systems that can be accessed from 2-cyano-N-arylacetamide precursors.

Furthermore, these cyanoacetamide derivatives have been utilized in the synthesis of thieno[2,3-b]pyridines, which are important scaffolds in medicinal chemistry. semanticscholar.org The reaction of 2-mercaptonicotinonitrile (B1308631) derivatives with chloroacetyl derivatives of N-arylacetamides in the presence of a base leads to the formation of these fused heterocyclic systems. semanticscholar.org

Pyridine (B92270) Derivatives

The synthesis of pyridine derivatives from this compound can be achieved through multi-component reactions that capitalize on the reactivity of its active methylene group. One prominent method involves a Michael addition reaction followed by cyclization and aromatization.

A plausible pathway involves the reaction of this compound with α,β-unsaturated carbonyl compounds, such as chalcones, in the presence of a base. The initial Michael addition of the carbanion generated from this compound to the chalcone (B49325) is followed by cyclization and subsequent elimination of water and dehydrogenation to yield highly substituted pyridine derivatives.

Another versatile route is the Thorpe-Ziegler reaction, an intramolecular condensation of dinitriles. While this compound is not a dinitrile itself, it can be functionalized to incorporate a second nitrile group, which can then undergo this cyclization to form an aminopyridine derivative.

A significant multi-component approach for the synthesis of functionalized pyridines involves the reaction of an aldehyde, malononitrile, and a thiol. By analogy, this compound can react with an aldehyde and a thiol in the presence of a suitable catalyst to afford highly substituted 2-amino-6-(alkylthio)pyridine-3,5-dicarbonitriles. nih.gov

| Reactants | Catalyst/Reagent | Product | Reference |

| This compound, Aldehyde, Thiol | Base | 2-Amino-6-(alkylthio)-4-phenyl-pyridine-3,5-dicarbonitrile derivative | nih.gov |

| This compound, Chalcone | Base (e.g., NaH) | Substituted 2-amino-4,6-diphenylpyridine-3-carbonitrile | |

| Functionalized this compound (as a dinitrile precursor) | Base | Substituted aminopyridine derivative | organic-chemistry.org |

Thiophene Derivatives

The Gewald reaction stands as a cornerstone for the synthesis of 2-aminothiophenes, and this compound serves as an excellent substrate for this transformation. semanticscholar.orgwikipedia.org This one-pot, three-component reaction involves the condensation of a carbonyl compound, an α-cyanoester (or in this case, an α-cyanoacetamide), and elemental sulfur in the presence of a base. organic-chemistry.orgnih.govumich.eduthieme-connect.de

The reaction mechanism initiates with a Knoevenagel condensation between the carbonyl compound and this compound to form an α,β-unsaturated nitrile intermediate. wikipedia.org This is followed by the addition of sulfur to the active methylene group and subsequent intramolecular cyclization and tautomerization to yield the 2-aminothiophene derivative. A variety of carbonyl compounds, including ketones and aldehydes, can be employed, leading to a wide range of substituted thiophenes. nih.gov

| Carbonyl Compound | Base | Product | Yield (%) | Reference |

| Cyclohexanone | Morpholine | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, N,4-diphenyl- | 85 | nih.gov |

| Acetone | Triethylamine | 2-Amino-4-methyl-5-phenylthiophene-3-carboxamide | 78 | nih.gov |

| 1,4-Dithiane-2,5-diol | Triethylamine | 2-Amino-4-phenylthiophene-3-carboxamide | 87 | nih.gov |

| Propanal | Triethylamine | 2-Amino-5-ethyl-4-phenylthiophene-3-carboxamide | 75 | nih.gov |

Thiadiazole Scaffolds

The synthesis of thiadiazole scaffolds from this compound can be approached through the formation of a thioamide intermediate followed by cyclization. A prominent route leads to the formation of 5-amino-1,2,3-thiadiazoles.

This transformation can be initiated by converting this compound into its corresponding thioamide, 2-cyano-2-phenylthioacetamide, by reaction with a thionating agent such as phosphorus pentasulfide or Lawesson's reagent. The resulting 2-cyanothioacetamide (B47340) derivative can then undergo a cyclization reaction with a source of nitrogen and sulfur, such as a sulfonyl azide, under basic conditions to yield the 5-amino-1,2,3-thiadiazole-4-carboxamide (B2455690) derivative. researchgate.net This reaction proceeds via a diazo-transfer mechanism followed by intramolecular cyclization.

| Intermediate | Reagent | Product | Reference |

| 2-Cyano-2-phenylthioacetamide | Sulfonyl azide | 5-Amino-4-(phenylcarbamoyl)-1,2,3-thiadiazole | researchgate.net |

| This compound | Carbon disulfide, Alkylating agent | 2-(Dithiomethylene)-2-phenylacetamide derivative |

Pyrazoles

This compound is a versatile precursor for the synthesis of pyrazole (B372694) derivatives, typically through condensation reactions with hydrazine (B178648) or its derivatives. organic-chemistry.orgorganic-chemistry.org A highly efficient method is a one-pot, three-component reaction involving an aldehyde, this compound, and hydrazine. worldresearchersassociations.com

The reaction is believed to proceed through an initial Knoevenagel condensation of the aldehyde with this compound to form an α,β-unsaturated nitrile. Subsequent Michael addition of hydrazine to this intermediate, followed by intramolecular cyclization and dehydration, affords the final pyrazole product. organic-chemistry.org This methodology allows for the generation of a diverse library of substituted pyrazoles by varying the aldehyde component. organic-chemistry.orgrsc.org

| Aldehyde | Hydrazine Source | Product | Yield (%) | Reference |

| Benzaldehyde | Hydrazine hydrate | 3-Amino-1,4-diphenyl-1H-pyrazole-5-carboxamide | 85 | organic-chemistry.org |

| 4-Chlorobenzaldehyde | Hydrazine hydrate | 3-Amino-4-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxamide | 88 | organic-chemistry.org |

| 4-Methoxybenzaldehyde | Hydrazine hydrate | 3-Amino-4-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-5-carboxamide | 82 | organic-chemistry.org |

| Furan-2-carbaldehyde | Phenylhydrazine | 3-Amino-4-(furan-2-yl)-1,5-diphenyl-1H-pyrazole-5-carboxamide | 79 | worldresearchersassociations.com |

Thiazolidin-2-ylidene Derivatives

The synthesis of thiazolidin-2-ylidene derivatives from this compound can be achieved through a multi-step pathway that involves the formation of a ketene (B1206846) S,S-acetal intermediate.

A key synthetic route involves the base-promoted reaction of this compound with carbon disulfide to form a dithiocarboxylate salt. This intermediate is then alkylated with an α-haloacetic acid derivative (e.g., chloroacetic acid) to yield a ketene S,S-acetal. Subsequent reaction with an amine, such as aniline, leads to the formation of a 2-cyano-2-(thiazolidin-2-ylidene)acetamide derivative through cyclization. A notable example is the synthesis of 2-cyano-2-(5-oxo-3-phenylthiazolidin-2-ylidene)-acetamide derivatives. This involves the base-promoted nucleophilic addition of a cyanoacetamide derivative to phenyl isothiocyanate, followed by heterocyclization with chloroacetyl chloride. researchgate.net

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Reference |

| 2-Cyano-N-phenylacetamide | Phenyl isothiocyanate | Chloroacetyl chloride | 2-Cyano-N-phenyl-2-(5-oxo-3-phenylthiazolidin-2-ylidene)acetamide | researchgate.net |

| 2-Cyanoacetamide (B1669375) | Phenyl isothiocyanate | Chloroacetyl chloride | 2-Cyano-2-(5-oxo-3-phenylthiazolidin-2-ylidene)acetamide | researchgate.net |

Benzothiazolyl Derivatives

The synthesis of benzothiazolyl derivatives from this compound typically involves the condensation with 2-aminothiophenol (B119425). This reaction, often referred to as the Phillips benzothiazole (B30560) synthesis, is a cornerstone for the formation of the benzothiazole ring system. mdpi.commdpi.com

The reaction proceeds by the nucleophilic attack of the thiol group of 2-aminothiophenol on the nitrile carbon of this compound, followed by intramolecular cyclization of the amino group onto the newly formed imine carbon. Subsequent dehydration under acidic or oxidative conditions leads to the formation of the aromatic benzothiazole ring. The phenyl and amide substituents from the starting material remain appended to the carbon atom at the 2-position of the benzothiazole core.

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| This compound | 2-Aminothiophenol | Acidic or Oxidative (e.g., polyphosphoric acid, heat) | 2-(Phenyl(carbamoyl)methyl)benzo[d]thiazole | mdpi.com |

Pyrimidine-2-thione

The construction of a pyrimidine-2-thione ring from this compound can be accomplished via a Biginelli-like multi-component reaction. taylorandfrancis.comwikipedia.orgmdpi.com This one-pot synthesis involves the condensation of an active methylene compound, an aldehyde, and thiourea.

In this context, this compound serves as the active methylene component. The reaction is typically catalyzed by an acid and proceeds via the formation of an acyliminium ion intermediate from the aldehyde and thiourea. This is followed by the nucleophilic addition of the carbanion from this compound and subsequent cyclization and dehydration to afford the dihydropyrimidine-2-thione. Aromatization can occur under the reaction conditions or in a subsequent step to yield the final pyrimidine-2-thione. A notable example is the one-step synthesis of 6-amino-5-cyano-4-phenyl-2-mercaptopyrimidine. benthamopen.com

| Aldehyde | Thiourea | Catalyst/Conditions | Product | Yield (%) | Reference |

| Benzaldehyde | Thiourea | Acid (e.g., HCl), Reflux in Ethanol (B145695) | 6-Amino-5-cyano-4-phenyl-1,4-dihydropyrimidine-2-thione | 75 | mdpi.combenthamopen.com |

| 4-Chlorobenzaldehyde | Thiourea | Lewis Acid (e.g., ZnCl2) | 6-Amino-4-(4-chlorophenyl)-5-cyano-1,4-dihydropyrimidine-2-thione | 72 | taylorandfrancis.com |

| 4-Methylbenzaldehyde | Thiourea | Acid (e.g., p-TsOH) | 6-Amino-5-cyano-4-(4-methylphenyl)-1,4-dihydropyrimidine-2-thione | 80 | taylorandfrancis.com |

Catalytic Approaches in this compound Synthesis

The synthesis of N-aryl-2-cyanoacetamides, such as this compound, is often achieved through the direct reaction of an amine with an alkyl cyanoacetate. ekb.eg This method serves as a primary route for forming the amide bond central to the molecule's structure.

One specific, albeit uncatalyzed, example for a structurally related compound involves the synthesis of 2-Cyano-N-(2,6-dimethyl-phenyl)-acetamide. In this procedure, 2,6-Dimethylaniline is reacted with Ethyl cyanoacetate. chemicalbook.com The reactants are heated to reflux in a solvent such as N,N-dimethyl-formamide (DMF) for an extended period, typically around 12 hours. chemicalbook.com Following the reaction, the product is isolated through precipitation in ice water and subsequent recrystallization from a suitable solvent like ethanol. chemicalbook.com

While this documented industrial-scale synthesis does not employ a catalyst, the condensation of amines with esters to form amides can, in other contexts, be facilitated by acid or base catalysis. However, for this specific class of compounds, the thermal condensation appears to be a viable pathway. chemicalbook.com

The general reaction scheme involves the nucleophilic attack of the amine on the carbonyl carbon of the ethyl cyanoacetate, leading to the elimination of ethanol and the formation of the corresponding N-aryl-2-cyanoacetamide.

Table 1: Synthesis of a 2-Cyano-N-arylacetamide Derivative

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2,6-Dimethylaniline | Ethyl cyanoacetate | N,N-dimethyl-formamide (DMF) | Reflux, 12 hours | 2-Cyano-N-(2,6-dimethyl-phenyl)-acetamide | 83% | chemicalbook.com |

Chemical Reactivity and Mechanistic Investigations of 2 Cyano 2 Phenylacetamide

Functional Group Reactivity (Cyano and Amide Groups)

The reactivity of 2-Cyano-2-phenylacetamide is primarily centered around its cyano and amide functionalities, as well as the active methylene (B1212753) group positioned between the phenyl and cyano groups. The electron-withdrawing nature of both the cyano and amide groups significantly increases the acidity of the methylene protons, making them susceptible to deprotonation by even weak bases. This carbanion formation is a key step in many of the reactions this compound undergoes.

The cyano group is a versatile functional group that can undergo nucleophilic addition and hydrolysis. The triple bond between carbon and nitrogen is polarized, with the carbon atom being electrophilic. This allows for the addition of various nucleophiles. Under acidic or basic conditions, the cyano group can be hydrolyzed to a carboxylic acid, though this reaction is not as facile as with simpler nitriles due to the presence of the adjacent amide group.

Specific Reaction Types

Nitrosation to Hydroxyimino Derivatives

The active methylene group in this compound is susceptible to nitrosation, a reaction that introduces a nitroso group (-NO) onto the carbon atom. This reaction is typically carried out using a source of nitrous acid (HNO₂), often generated in situ from sodium nitrite (B80452) and a mineral acid. The initial product of nitrosation is a nitroso compound, which then tautomerizes to the more stable hydroxyimino derivative (an oxime).

The mechanism involves the formation of the nitrosonium ion (NO⁺) from nitrous acid in an acidic medium. The enolate of this compound, formed by deprotonation of the active methylene group, then acts as a nucleophile, attacking the nitrosonium ion. Subsequent proton transfer leads to the formation of the hydroxyimino derivative. This transformation is a common strategy for introducing an oxime functionality into molecules with activated methylene groups.

Condensation Reactions, including Knoevenagel-type

This compound is an excellent substrate for Knoevenagel-type condensation reactions. wikipedia.org This reaction involves the condensation of a compound with an active methylene group with an aldehyde or ketone, typically catalyzed by a weak base such as an amine (e.g., piperidine (B6355638) or pyridine). wikipedia.org The product is an α,β-unsaturated compound.

The mechanism of the Knoevenagel condensation begins with the deprotonation of the active methylene group of this compound by the basic catalyst to form a resonance-stabilized carbanion. scielo.org.mxsigmaaldrich.com This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. scielo.org.mxsigmaaldrich.com The resulting alkoxide intermediate is protonated to form a β-hydroxy adduct. sigmaaldrich.com This adduct readily undergoes dehydration (elimination of a water molecule) to yield the final α,β-unsaturated product. scielo.org.mxsigmaaldrich.com The driving force for the dehydration step is the formation of a conjugated system.

Below is a table summarizing representative Knoevenagel condensation reactions involving cyanoacetamide derivatives with various aromatic aldehydes, illustrating the types of products that can be formed.

| Aldehyde | Catalyst | Product |

| Benzaldehyde | Piperidine | 2-Cyano-3-phenylacrylamide |

| 4-Chlorobenzaldehyde | Pyridine (B92270) | 2-Cyano-3-(4-chlorophenyl)acrylamide |

| 4-Methoxybenzaldehyde | Triethylamine | 2-Cyano-3-(4-methoxyphenyl)acrylamide |

Cyclization Reactions

The presence of multiple reactive sites in this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds. ekb.egresearchgate.nettubitak.gov.trresearchgate.net These cyclization reactions often involve the participation of both the cyano and amide groups, or the active methylene group in conjunction with an external reagent.

For instance, this compound can react with bifunctional reagents to form five- or six-membered rings. The specific heterocyclic system formed depends on the nature of the cyclizing agent. These reactions provide a powerful tool for the construction of complex molecular architectures from a relatively simple starting material.

Nucleophilic Addition Reactions

The electrophilic carbon atom of the cyano group in this compound is susceptible to attack by nucleophiles. chemguide.co.ukyoutube.combyjus.comchemguide.co.uk This reaction, known as nucleophilic addition, leads to the formation of an imine anion intermediate, which can then be protonated or undergo further reaction. chemguide.co.uk

The reactivity of the cyano group towards nucleophilic addition is enhanced by the electron-withdrawing phenyl and amide groups. A variety of nucleophiles can be employed in this reaction, including Grignard reagents, organolithium compounds, and enolates. The initial adduct can be hydrolyzed to a ketone, providing a route for the synthesis of α-phenyl ketones.

Reactions with Aryl Diazonium Salts

The active methylene group of this compound readily couples with aryl diazonium salts in a reaction known as azo coupling. researchgate.net This electrophilic substitution reaction results in the formation of an arylazo derivative, where the arylazo group (-N=N-Ar) is attached to the carbon atom between the phenyl and cyano groups.

The mechanism involves the attack of the enolate of this compound on the electrophilic terminal nitrogen of the diazonium salt. libretexts.org This reaction is typically carried out in a weakly acidic or neutral medium to ensure a sufficient concentration of both the diazonium salt and the enolate. The resulting azo compounds are often colored and have found applications as dyes and pigments.

A summary of the products from the reaction of cyanoacetamide derivatives with various aryl diazonium salts is presented in the table below.

| Aryl Diazonium Salt | Product |

| Benzenediazonium chloride | 2-Arylazo-2-cyano-2-phenylacetamide |

| 4-Nitrobenzenediazonium chloride | 2-(4-Nitrophenylazo)-2-cyano-2-phenylacetamide |

| 4-Methylbenzenediazonium chloride | 2-(4-Methylphenylazo)-2-cyano-2-phenylacetamide |

Reactions with Halogenating Agents (e.g., Bromine)

The reaction of this compound derivatives with bromine typically leads to the formation of brominated products. For instance, the treatment of a related compound, 2-cyano-2-(5-oxo-3-phenylthiazolidin-2-ylidene)-N-(4-phenyl-thiazol-2-yl)-acetamide, with bromine in acetic acid results in the synthesis of N-(5-bromo-4-phenylthiazol-2-yl)-2-cyano-2-(5-oxo-3-phenylthiazolidin-2-ylidene)-acetamide. researchgate.net In this specific case, the bromination occurs at the C-5 position of the thiazole (B1198619) ring. researchgate.net The reaction is typically carried out by adding a solution of bromine in glacial acetic acid dropwise to a cold solution of the acetamide (B32628) derivative with continuous stirring. researchgate.net

Table 1: Synthesis of a Brominated Derivative researchgate.net

| Reactant | Reagent | Solvent | Product | Yield (%) | Melting Point (°C) |

| 2-cyano-2-(5-oxo-3-phenylthiazolidin-2-ylidene)-N-(4-phenyl-thiazol-2-yl)-acetamide | Bromine | Glacial Acetic Acid | N-(5-bromo-4-phenylthiazol-2-yl)-2-cyano-2-(5-oxo-3-phenylthiazolidin-2-ylidene)-acetamide | 72 | 284–285 |

Reactions with O-aminothiophenol

The reaction between this compound and o-aminothiophenol is a key step in the synthesis of benzothiazole (B30560) derivatives. This condensation reaction typically proceeds through the formation of an intermediate that subsequently undergoes cyclization to yield the benzothiazole ring system. mdpi.comnih.gov The reaction often involves heating the reactants in a suitable solvent, and in some cases, a catalyst may be employed to facilitate the cyclization. mdpi.comnih.gov The resulting 2-substituted benzothiazoles are of significant interest due to their wide range of pharmacological activities.

Reactions with Thioglycolic Acid

2-Cyano-N-arylacetamides, including this compound, react with thioglycolic acid to yield 4-thiazolidinone (B1220212) derivatives. nih.gov This reaction involves the nucleophilic addition of the thiol group of thioglycolic acid to the cyano group of the acetamide, followed by an intramolecular cyclization. The process is typically carried out by heating the reactants in a solvent such as acetic acid. The resulting 2-(4-hydroxythiazol-2-yl)-N-phenylacetamide is a key intermediate for the synthesis of more complex heterocyclic compounds. nih.gov

Reactions with Dimethylformamide Dimethylacetal (DMF-DMA)

The reaction of 2-cyano-N-phenylacetamide with dimethylformamide dimethylacetal (DMF-DMA) leads to the formation of an enaminonitrile. researchgate.net Specifically, the product formed is 2-cyano-3-(dimethylamino)-N-phenylacrylamide. researchgate.net This reaction involves the condensation of the active methylene group of the acetamide with DMF-DMA, which acts as a one-carbon synthon. The resulting enaminonitrile is a versatile intermediate that can be used in the synthesis of various heterocyclic compounds, such as pyrazoles. researchgate.net

Table 2: Synthesis of an Enaminonitrile Derivative researchgate.net

| Reactant | Reagent | Product |

| 2-Cyano-N-phenylacetamide | Dimethylformamide Dimethylacetal (DMF-DMA) | 2-Cyano-3-(dimethylamino)-N-phenylacrylamide |

Mechanistic Studies of this compound Reactions

Reaction Pathway Elucidation

The elucidation of reaction pathways for the synthesis of heterocyclic compounds from 2-cyanoacetamide (B1669375) derivatives is crucial for understanding and optimizing these transformations. ekb.eg The reactivity of this compound is centered around its active methylene group and the cyano and amide functionalities, which can act as both nucleophilic and electrophilic centers. tubitak.gov.tr For instance, in the formation of thiazolidinones from the reaction with thioglycolic acid, the proposed mechanism involves the initial formation of an imine intermediate from an aldehyde and an amine, followed by the nucleophilic attack of the sulfur atom of thioglycolic acid on the imine carbon, leading to intramolecular cyclization. nih.gov

Computational Chemistry for Reaction Mechanisms

Computational chemistry, particularly through the application of Density Functional Theory (DFT), serves as a powerful tool for elucidating the intricate reaction mechanisms of organic molecules. While specific computational studies focusing exclusively on the reaction mechanisms of this compound are not extensively documented in the literature, the principles and methodologies can be understood by examining research on closely related cyanoacetamide and phenylacetamide derivatives. These studies provide a framework for how computational approaches can unravel the reactivity, transition states, and potential energy surfaces of reactions involving this compound.

Theoretical investigations into molecules with similar functional groups, such as 2-Cyano-N-cyclopropylacetamide and 2-cyano-N-(1-phenylethyl) acetamide, have utilized DFT methods like B3LYP and Hartree-Fock (HF) with various basis sets (e.g., 6-31++G(d,p) and 6-311++G(d,p)) to determine optimized molecular geometries, vibrational frequencies, and electronic properties. researchgate.net Such calculations are foundational for understanding the molecule's inherent stability and the energetic landscape of its potential reactions. For instance, the analysis of frontier molecular orbitals (HOMO-LUMO) helps in identifying the regions of the molecule that are most likely to be involved in nucleophilic or electrophilic attacks, which is the first step in predicting reaction pathways. researchgate.net

The reactivity of the cyanoacetamide moiety, a core component of this compound, has been a subject of computational analysis. researchgate.net DFT calculations can predict the molecular structure and related electrical and chemical properties, such as the bandgap energy, which is an indicator of chemical reactivity. researchgate.net A smaller bandgap value generally signifies higher reactivity. researchgate.net These computational methods allow for the exploration of reaction pathways that would be challenging to observe experimentally.

Furthermore, computational studies on the Knoevenagel condensation, a reaction where the active methylene group of compounds like this compound is crucial, have provided insights into the mechanism. nih.gov The reaction involves the formation of a carbanion, its nucleophilic attack on a carbonyl group, and subsequent dehydration. nih.gov DFT can be employed to calculate the energies of the reactants, intermediates, transition states, and products along this reaction coordinate. This allows for the determination of activation energies and the identification of the rate-determining step.

For example, in the synthesis of (E)-2-cyano-N,3-diphenylacrylamide from 2-cyano-N-phenylacetamide, the reaction proceeds through a Knoevenagel condensation. nih.gov Computational modeling of this process would involve calculating the energetics of the following key steps:

Proton abstraction from the α-carbon of 2-cyano-N-phenylacetamide by a base (e.g., triethylamine) to form a resonance-stabilized carbanion.

Nucleophilic attack of the carbanion on the carbonyl carbon of benzaldehyde.

Protonation of the resulting alkoxide.

Dehydration to form the final α,β-unsaturated product.

By mapping the potential energy surface for these steps, researchers can gain a quantitative understanding of the reaction's feasibility and kinetics.

The following table outlines the types of computational data that are typically generated in such mechanistic studies, using hypothetical values for a representative reaction of this compound.

| Species | Relative Energy (kcal/mol) | Key Geometric Parameter (Å) | Imaginary Frequency (cm⁻¹) |

|---|---|---|---|

| Reactants (this compound + Benzaldehyde) | 0.0 | Cα-H: 1.09 | N/A |

| Transition State 1 (Proton Abstraction) | +15.2 | Cα···H: 1.55, H···N(base): 1.20 | -1250 |

| Carbanion Intermediate | +5.8 | Cα-C(CN): 1.42 | N/A |

| Transition State 2 (C-C Bond Formation) | +12.5 | Cα···C(carbonyl): 2.10 | -850 |

| Alkoxide Intermediate | -10.3 | Cα-C(carbonyl): 1.54 | N/A |

| Products ((E)-2-Cyano-N,3-diphenylacrylamide + H₂O) | -25.7 | Cα=Cβ: 1.34 | N/A |

Medicinal Chemistry and Pharmacological Potential of 2 Cyano 2 Phenylacetamide Derivatives

Role as a Building Block for Bioactive Molecules

2-Cyano-2-phenylacetamide and its related structures are recognized in medicinal chemistry as versatile synthons, or building blocks, for creating a wide range of biologically active molecules. ekb.egnih.govresearchgate.net Their value stems from the presence of multiple reactive sites within their molecular framework, including an active methylene (B1212753) group, an amide nitrogen, and electrophilic sites at the carbonyl and cyano groups. ekb.eg This polyfunctional nature allows them to serve as precursors in the synthesis of numerous heterocyclic compounds, which are core components of many pharmaceuticals. researchgate.nettubitak.gov.tr

These acetamide (B32628) derivatives are particularly useful in synthesizing heterocyclic systems like pyridines, pyrimidines, pyrazoles, and thiazoles. ekb.egresearchgate.net The reactivity of the cyano and carbonyl groups enables efficient reactions with bidentate reagents to form these diverse ring structures. researchgate.net Furthermore, the active methylene group readily participates in condensation and substitution reactions, expanding the variety of possible molecular architectures. ekb.egresearchgate.net This synthetic flexibility makes 2-cyanoacetamide (B1669375) derivatives crucial for generating libraries of novel compounds for drug discovery and development. nih.gov

Investigated Biological Activities

The scaffold of this compound has been integrated into various molecules to explore their therapeutic potential. A significant focus of this research has been on their anti-inflammatory properties.

Derivatives of this compound have demonstrated significant potential as anti-inflammatory agents in several preclinical studies. nih.govresearchgate.net Their mechanism of action often involves the modulation of key enzymes and signaling pathways that are central to the inflammatory response.

A primary mechanism by which many anti-inflammatory drugs exert their effects is through the inhibition of cyclooxygenase (COX) enzymes. These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation. frontiersin.org Some derivatives of this compound have been investigated as COX inhibitors. researchgate.netnih.gov Research has indicated that certain compounds within this class can selectively inhibit COX-2. frontiersin.org This selectivity is a sought-after characteristic in the development of anti-inflammatory drugs, as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective functions of COX-1. nih.gov

| Compound Class | Target Enzyme | Significance |

|---|---|---|

| This compound Derivatives | Cyclooxygenase-2 (COX-2) | Potential for selective inhibition, may offer a better safety profile compared to non-selective NSAIDs. frontiersin.orgnih.gov |

The analgesic, or pain-relieving, effects of this compound derivatives are often closely linked to their anti-inflammatory properties. nih.gov By inhibiting COX enzymes and thereby reducing prostaglandin (B15479496) synthesis, these compounds can decrease the sensitization of nerve endings that leads to the perception of pain. The efficacy of these derivatives has been demonstrated in various in vivo models of pain, such as the formalin test. mdpi.com For instance, certain novel derivatives have shown significant analgesic effects that could be reversed by naloxone, suggesting an interaction with the opioid system. mdpi.comresearchgate.net

Beyond their effects on the cyclooxygenase pathway, the anti-inflammatory activity of this compound derivatives extends to the modulation of other critical inflammatory mediators. Studies have shown that these compounds can inhibit the production of nitric oxide (NO), a pro-inflammatory molecule, in macrophage cell lines stimulated by lipopolysaccharide (LPS). mdpi.com Furthermore, they have been found to suppress the expression of key pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α). mdpi.com These cytokines are pivotal in amplifying and sustaining inflammatory responses. mdpi.com

| Mediator | Action | Effect of Derivatives |

|---|---|---|

| Nitric Oxide (NO) | Pro-inflammatory signaling molecule | Inhibited production in LPS-stimulated macrophages. mdpi.com |

| Tumor Necrosis Factor-alpha (TNF-α) | Pro-inflammatory cytokine | Reduced release and expression. mdpi.com |

| Interleukin-1β (IL-1β) | Pro-inflammatory cytokine | Reduced release. mdpi.com |

The anti-inflammatory potential of this compound derivatives has been validated through a variety of established experimental models. accscience.comresearchgate.net

In vitro models commonly utilize cell cultures, such as the RAW 264.7 murine macrophage cell line, to assess the impact of these compounds on inflammatory processes at a cellular level. mdpi.commdpi.com In these assays, inflammation is typically induced by LPS, and the ability of the test compounds to reduce the production of inflammatory markers like NO and pro-inflammatory cytokines is measured. mdpi.com

In vivo models use living organisms to evaluate the systemic anti-inflammatory effects of these derivatives. A standard and widely used model is the carrageenan-induced paw edema test in rats. ijpras.com In this model, inflammation is induced by injecting carrageenan into the rat's paw, causing swelling. The administration of effective anti-inflammatory compounds reduces this swelling, providing a quantifiable measure of their activity. researchgate.netijpras.com Another model, the xylene-induced ear edema in mice, is also used to demonstrate topical anti-inflammatory effects. mdpi.com

Antimicrobial Activity

Derivatives of this compound have emerged as a significant scaffold in the development of new antimicrobial agents. Researchers have synthesized and evaluated a variety of these compounds, demonstrating a broad spectrum of activity against clinically relevant bacteria and fungi.

Phenylacetamide derivatives have shown considerable antibacterial activity against both Gram-positive and Gram-negative bacteria, including notorious pathogens like Staphylococcus aureus and Escherichia coli. For instance, a study focusing on phenylacetamide and benzohydrazide (B10538) derivatives revealed significant antibacterial efficacy, with Minimum Inhibitory Concentration (MIC) values ranging from 0.64 to 5.65 μg/mL against a panel of pathogens. Notably, certain compounds within this series demonstrated potent and selective inhibitory action against Escherichia coli, with MIC values as low as 0.64 and 0.67 μg/mL.

Another research effort synthesized a series of 2-(3-(2-cyano-2-(p-tolylamino)vinyl)-1H-indol-1-yl)-N-arylacetamide derivatives. Several of these compounds exhibited moderate to excellent antibacterial activity when compared to standard drugs. Specifically, compounds 5g and 5h were found to be as potent as the standard drug ampicillin (B1664943) (MIC = 100 µg/mL) against the Gram-positive bacteria S. aureus and Bacillus subtilis. Against Gram-negative E. coli and Pseudomonas aeruginosa, compounds 5e and 5g showed moderate effectiveness compared to streptomycin (B1217042) (MIC = 50 µg/mL). Furthermore, hybrid compounds combining 2-mercaptobenzothiazole (B37678) with various aryl amines through an acetamide linkage have also been investigated. Certain derivatives from this series showed significant antibacterial activity, with Minimum Inhibitory Concentration (MIC) values comparable to the standard drug levofloxacin, particularly against E. coli and S. aureus.

| Compound Type | Bacterial Strain | Activity (MIC) | Reference Compound | Source |

|---|---|---|---|---|

| Phenylacetamide derivative 5 | E. coli | 0.64 µg/mL | Ciprofloxacin | |

| Phenylacetamide derivative 21 | E. coli | 0.67 µg/mL | Ciprofloxacin | |

| Indole-acetamide derivative 5g | S. aureus | 100 µg/mL | Ampicillin (100 µg/mL) | |

| Indole-acetamide derivative 5h | S. aureus | 100 µg/mL | Ampicillin (100 µg/mL) | |

| Indole-acetamide derivative 5e | E. coli | Moderately effective | Streptomycin (50 µg/mL) | |

| 2-Mercaptobenzothiazole acetamide 2b | E. coli, S. aureus | MIC close to positive control | Levofloxacin | |

| 2-Mercaptobenzothiazole acetamide 2i | E. coli, S. aureus | MIC close to positive control | Levofloxacin |

The antifungal potential of phenylacetamide derivatives has been explored, with notable activity against Candida species, which are common causes of opportunistic fungal infections. Research into 2-chloro-N-phenylacetamide demonstrated its efficacy against fluconazole-resistant clinical strains of Candida albicans and Candida parapsilosis. This compound inhibited all tested strains with MIC values ranging from 128 to 256 µg/mL and showed fungicidal activity with Minimum Fungicidal Concentration (MFC) values between 512 and 1,024 µg/mL. Importantly, it also proved effective against biofilms, inhibiting their formation by up to 92% and disrupting preformed biofilms by up to 87%.

Further studies on 2-chloro-N-phenylacetamide (referred to as A1Cl) against clinical isolates of Candida tropicalis and Candida parapsilosis confirmed its antifungal potential, with MIC values ranging from 16 to 256 μg/ml. This research highlighted the compound's fungicidal nature and its ability to inhibit and reduce biofilm formation both in vitro and ex vivo on human nail fragments. In another study, indole-acetamide derivatives were tested against fungal strains, with compound 5e showing antifungal activity equivalent to the standard drug nystatin (B1677061) (MIC = 100 µg/mL) against Aspergillus parasiticus and Rhizopus oryzae.

| Compound | Fungal Strain | Activity (MIC) | Source |

|---|---|---|---|

| 2-chloro-N-phenylacetamide | C. albicans (fluconazole-resistant) | 128 - 256 µg/mL | |

| 2-chloro-N-phenylacetamide | C. parapsilosis (fluconazole-resistant) | 128 - 256 µg/mL | |

| 2-chloro-N-phenylacetamide (A1Cl) | C. tropicalis | 16 - 256 µg/mL | |

| 2-chloro-N-phenylacetamide (A1Cl) | C. parapsilosis | 16 - 256 µg/mL | |

| Indole-acetamide derivative 5e | A. parasiticus, R. oryzae | Equipotent to Nystatin (100 µg/mL) |

The mechanisms through which this compound derivatives exert their antimicrobial effects are varied and appear to be target-specific. One proposed mechanism involves the inhibition of essential bacterial enzymes. For example, certain phenylacetamide derivatives have been identified as inhibitors of the bacterial topoisomerase IV subunit ParE, an enzyme critical for DNA replication and chromosome segregation in bacteria. Compounds from a phenylacetamide series were found to inhibit the E. coli ParE enzyme with IC50 values as low as 0.27 and 0.28 μg/mL. Another mechanism involves direct damage to the bacterial cell structure. A scanning electron microscopy (SEM) investigation of an N-phenylacetamide derivative containing a 4-arylthiazole moiety revealed that the compound could cause the rupture of the cell membrane of Xanthomonas oryzae pv. Oryzae (Xoo).

In the context of antifungal activity, in silico studies suggest that the mechanism for 2-chloro-N-phenylacetamide involves the inhibition of the enzyme dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis. Other studies on different antimicrobial compounds have shown that mechanisms can include the generation of reactive oxygen species like hydrogen peroxide (H2O2), which leads to bacterial lysis. While not directly demonstrated for this compound itself, this represents another potential pathway for antimicrobial action within this class of compounds.

Anticancer Activity

The structural framework of this compound is also a valuable starting point for the design of novel anticancer agents, including antiviral compounds that target viral enzymes essential for replication.

Phenylacetamide derivatives have been rationally designed and synthesized as potent inhibitors of HIV-1 protease, a critical enzyme for the lifecycle of the human immunodeficiency virus. In one study, a series of novel HIV-1 protease inhibitors incorporated hydroxyphenylacetic acids, derived from the phenylacetamide scaffold, as P2-ligands. A majority of these compounds showed excellent activity against the protease, with IC50 values below 200 nM. One particular compound, 18d, which featured a 2-(3,4-dihydroxyphenyl) acetamide as the P2 ligand, demonstrated an outstanding inhibitory activity with an IC50 value of 0.54 nM, surpassing the positive control drug, darunavir. Crucially, this compound maintained its potency against a darunavir-resistant HIV-1 protease variant. The development of such inhibitors is guided by the understanding that HIV-1 protease cleaves a viral polypeptide into functional proteins, and blocking this action halts viral maturation.

Derivatives of phenylacetamide have been evaluated for their cytotoxic effects against various human cancer cell lines, showing promise as potential anticancer agents. A study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives demonstrated their efficacy, particularly against the MCF-7 breast cancer and A-549 lung cancer cell lines. For the MCF-7 cell line, a compound with a p-nitro substituent (compound 2c) was the most active, with an IC50 value of 100 μM, which was comparable to the reference drug imatinib (B729) (IC50 = 98 μM). Other studies have also confirmed the potential of various compounds against A-549 and MCF-7 cells. For example, a phosphomolybdate-based hybrid solid showed considerable inhibitory effect against A-549 and MCF-7 cells with IC50 values of 25.17 μmol L⁻¹ and 32.11 μmol L⁻¹, respectively. These findings indicate that the phenylacetamide scaffold can be effectively modified to produce compounds with significant antiproliferative activity against human cancer cells.

| Compound Type | Cell Line | Activity (IC50) | Reference Compound | Source |

|---|---|---|---|---|

| 2-(4-Fluorophenyl)-N-phenylacetamide (2c) | MCF-7 (Breast) | 100 µM | Imatinib (98 µM) | |

| Phosphomolybdate hybrid (1) | A-549 (Lung) | 25.17 µmol L⁻¹ | Methotrexate (26.93 µmol L⁻¹) | |

| Phosphomolybdate hybrid (1) | MCF-7 (Breast) | 32.11 µmol L⁻¹ | Methotrexate (49.79 µmol L⁻¹) |

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, including DNA repair, genomic stability, and programmed cell death. frontiersin.org PARP inhibitors (PARPi) represent a class of targeted cancer therapies that function by blocking the enzymatic activity of PARP, particularly PARP1 and PARP2. nih.gov This inhibition is particularly effective in cancers with deficiencies in homologous recombination repair, such as those with BRCA1 or BRCA2 mutations, through a mechanism known as synthetic lethality. frontiersin.orgnih.gov The therapeutic action of PARPi involves trapping PARP enzymes on DNA at the site of single-strand breaks, which leads to the collapse of replication forks and the formation of double-strand breaks that cannot be repaired in homologous recombination-deficient cells, ultimately causing cell death. frontiersin.orgnih.gov

The design of PARP inhibitors has historically been based on mimicking the structure of nicotinamide, a component of the PARP substrate NAD+. researchgate.net This has led to the development of various potent inhibitors, many of which feature amide and lactam ring systems. researchgate.net While scaffolds such as quinazolinone and quinoxaline (B1680401) have been successfully developed into potent PARP-1 inhibitors, a review of the available scientific literature does not prominently feature derivatives of this compound as a significant class of PARP inhibitors. eurekaselect.commdpi.com

Interference with Cellular Processes

Derivatives of the this compound scaffold have been shown to interfere with fundamental cellular processes, particularly those integral to cancer cell proliferation and survival, such as apoptosis and cell cycle progression.

Apoptosis Induction: Phenylacetamide derivatives have demonstrated the ability to induce apoptosis in cancer cells. Studies show that these compounds can trigger both intrinsic and extrinsic apoptotic pathways. tbzmed.ac.irtbzmed.ac.ir This is achieved by upregulating the expression of pro-apoptotic proteins like Bax and FasL, alongside an increase in the activity of executioner enzymes such as caspase 3. tbzmed.ac.irtbzmed.ac.ir For instance, a novel 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-pyrazol-4-yl)acrylamide derivative linked to sulphamethoxazole was found to be a potent inducer of apoptosis in the HCT116 colorectal carcinoma cell line. researchgate.net

Cell Cycle Arrest: The regulation of the cell cycle is a critical target in cancer therapy. Certain phenylacetamide derivatives have been found to interrupt this process. A resveratrol-phenylacetamide derivative, for example, was shown to cause cell cycle arrest at the G1 phase in breast cancer cell lines. In other studies, derivatives have been found to induce arrest at the G2/M phase. mdpi.comfrontiersin.org A synthetic oleanolic acid derivative containing a cyano group also demonstrated the ability to inhibit glioma cell proliferation by inducing G2/M cell cycle arrest. mdpi.com This arrest is often a precursor to apoptosis, preventing cancer cells from completing mitosis and proliferating.

Cytoskeleton Disruption: The cellular cytoskeleton, particularly the actin network, is vital for maintaining cell shape, motility, and invasion, processes that are hijacked by cancer cells during metastasis. mdpi.com A specific resveratrol (B1683913) phenylacetamide derivative has been shown to interfere with the normal organization of the actin cytoskeleton in breast cancer cells. mdpi.com This disruption impairs the migratory potential of the cancer cells, suggesting a role for such derivatives in inhibiting metastasis. mdpi.com

Enzyme Inhibition (General)

The this compound framework has been incorporated into molecules designed to inhibit a variety of enzymes implicated in disease. The reactivity of the cyano and acetamide groups makes it a versatile starting point for creating targeted inhibitors.

Transforming Growth Factor Beta-Activated Kinase 1 (TAK1) Inhibition: TAK1 is a key enzyme in signaling pathways that regulate inflammation and cell survival, such as the NF-κB and MAPK pathways, making it a therapeutic target for cancer and inflammatory diseases. nih.govnih.gov A series of imidazopyridine derivatives featuring a 2-cyanoacrylamide moiety have been synthesized and identified as potent TAK1 inhibitors. One such derivative, possessing a 2-cyano-3-(6-methylpyridin-2-yl)acrylamide group, exhibited a half-maximal inhibitory concentration (IC₅₀) of 27 nM against TAK1. nih.govnih.gov

Carbonic Anhydrase (CA) Inhibition: Carbonic anhydrases are metalloenzymes that play a role in various physiological processes, and their inhibition is relevant for treating conditions like glaucoma, edema, and certain cancers. Novel conjugates of N-phenylacetamide-2-oxoindole with benzenesulfonamide (B165840) have been synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms. nih.gov One indole-2,3-dione derivative demonstrated particularly effective inhibition against hCA I and hCA II, with inhibition constants (Kᵢ) of 45.10 nM and 5.87 nM, respectively. nih.gov This compound also showed significant activity against the tumor-associated isoform hCA XII with a Kᵢ of 7.91 nM. nih.gov

Cyclooxygenase (COX) Inhibition: The anti-inflammatory potential of some cyano-phenylacetamide derivatives has been linked to the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. Molecular docking studies have been used to investigate the interaction of 2-chloro-N,N-diphenylacetamide derivatives with COX-1 and COX-2, suggesting their potential as anti-inflammatory agents by inhibiting these enzymes. orientjchem.org

| Derivative Class | Target Enzyme | Potency (IC₅₀ / Kᵢ) | Reference |

| Imidazopyridine-2-cyanoacrylamide | TAK1 | 27 nM (IC₅₀) | nih.govnih.gov |

| N-phenylacetamide-benzenesulfonamide | hCA I | 45.10 nM (Kᵢ) | nih.gov |

| N-phenylacetamide-benzenesulfonamide | hCA II | 5.87 nM (Kᵢ) | nih.gov |

| N-phenylacetamide-benzenesulfonamide | hCA XII | 7.91 nM (Kᵢ) | nih.gov |

Structure-Activity Relationships (SAR)

Influence of Substituent Modifications on Biological Activity

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the phenyl rings and modifications to the acetamide backbone. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds.

For example, in a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives evaluated for anticancer activity, the substituents on the N-phenyl ring had a significant impact on cytotoxicity. nih.gov Derivatives bearing an electron-withdrawing nitro group were generally more cytotoxic against cancer cell lines like PC3 (prostate carcinoma) and MCF-7 (breast cancer) than those with an electron-donating methoxy (B1213986) group. nih.gov This suggests that the electronic properties of the N-phenyl ring are a key determinant of anticancer activity in this series.

Similarly, SAR studies on N-phenylacetamide derivatives designed as urease inhibitors revealed specific structural requirements for activity. researchgate.net The nature of the substituent on the acetamide moiety was optimized to enhance inhibitory potency, highlighting the importance of this part of the molecule for interaction with the enzyme's active site. researchgate.net

| Base Scaffold | Substituent Modification | Effect on Activity | Target |

| 2-(4-Fluorophenyl)-N-phenylacetamide | Nitro group on N-phenyl ring | Increased cytotoxicity | Cancer Cells (PC3, MCF-7) |

| 2-(4-Fluorophenyl)-N-phenylacetamide | Methoxy group on N-phenyl ring | Decreased cytotoxicity | Cancer Cells (PC3, MCF-7) |

| N-phenylacetamide-triazole-sulfonamide | Varies | Modulated urease inhibition | Urease |

Design of Hybrid Compounds for Enhanced Activity

Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single molecule to create a hybrid compound with potentially enhanced affinity, improved efficacy, or a dual mode of action. The this compound structure is an excellent starting point for such strategies.

A notable example is the development of (E)-2-Cyano-3-(1H-indol-3-yl)-N-phenylacrylamide, a hybrid compound designed from the structures of the anti-inflammatory drug indomethacin (B1671933) and the analgesic paracetamol. mdpi.com This molecule was synthesized using 2-cyano-N-phenylacetamide as a key intermediate, which was condensed with indole-3-carboxaldehyde (B46971). mdpi.com The resulting hybrid aimed to combine the anti-inflammatory properties of the indole (B1671886) moiety with the analgesic framework of N-phenylacetamide. mdpi.com

Another approach involves creating hybrid molecules by linking N-phenylacetamide scaffolds to other biologically active motifs. For instance, the previously mentioned N-phenylacetamide-2-oxoindole benzenesulfonamide conjugates were designed to combine the isatin (B1672199) (2-oxoindole) scaffold with the sulfonamide group, a classic pharmacophore for carbonic anhydrase inhibition, via an N-phenylacetamide linker. nih.gov This design resulted in potent inhibitors of several carbonic anhydrase isoforms. nih.gov

Molecular Interaction Studies

To understand the mechanism of action of this compound derivatives at a molecular level, computational techniques such as molecular docking are frequently employed. These studies predict the binding conformation and affinity of a ligand within the active site of its target protein, providing insights into the key intermolecular interactions responsible for its biological activity.

Molecular docking studies on various derivatives have elucidated their binding modes with different enzymes. For N-phenylacetamide-based carbonic anhydrase inhibitors, docking simulations predicted their binding orientation within the active sites of hCA I, II, IX, and XII, rationalizing their observed inhibitory potency. nih.gov Similarly, for a series of 2-chloro-N,N-diphenylacetamide derivatives, docking was used to investigate their binding to cyclooxygenase enzymes, revealing interactions with key amino acid residues in the active site that are responsible for inhibition. orientjchem.org

In a study of 2-Cyano-N-cyclopropylacetamide and 2-Cyano-N-(1-phenylethyl)acetamide, molecular docking was used to screen their potential against a panel of protein receptors. researchgate.net The results identified favorable binding energies, with the 2-Cyano-N-(1-phenylethyl)acetamide showing a binding energy of -7.5 kcal/mol with one of the targets, indicating a strong potential for interaction. researchgate.net These studies typically identify hydrogen bonds, hydrophobic interactions, and π-π stacking as the primary forces governing the ligand-receptor binding.

| Derivative | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interactions Noted |

| 2-Cyano-N-(1-phenylethyl)acetamide | Various Receptors | -7.5 | Hydrogen bonding |